Acebutolol, (S)-
Acebutolol, (S)-
Brand Name:
Vulcanchem
CAS No.:
68107-82-4
VCID:
VC0107127
InChI:
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1
SMILES:
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Molecular Formula:
C18H28N2O4
Molecular Weight:
336.4 g/mol
Acebutolol, (S)-
CAS No.: 68107-82-4
Reference Standards
VCID: VC0107127
Molecular Formula: C18H28N2O4
Molecular Weight: 336.4 g/mol
CAS No. | 68107-82-4 |
---|---|
Product Name | Acebutolol, (S)- |
Molecular Formula | C18H28N2O4 |
Molecular Weight | 336.4 g/mol |
IUPAC Name | N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |
Standard InChI | InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1 |
Standard InChIKey | GOEMGAFJFRBGGG-HNNXBMFYSA-N |
Isomeric SMILES | CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C |
SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Synonyms | N-[3-Acetyl-4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (S)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (-)-Acebutolol |
PubChem Compound | 155083 |
Last Modified | Nov 11 2021 |
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